molecular formula C8H10ClFN2 B14837057 3-(3-Chloro-4-fluoropyridin-2-YL)propan-1-amine

3-(3-Chloro-4-fluoropyridin-2-YL)propan-1-amine

Cat. No.: B14837057
M. Wt: 188.63 g/mol
InChI Key: KCHHVRCSERFYRL-UHFFFAOYSA-N
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Description

3-(3-Chloro-4-fluoropyridin-2-YL)propan-1-amine is a chemical compound that belongs to the class of fluoropyridines. This compound is characterized by the presence of a chloro and fluoro substituent on the pyridine ring, which imparts unique chemical and biological properties. Fluoropyridines are known for their interesting and unusual physical, chemical, and biological properties due to the presence of strong electron-withdrawing substituents in the aromatic ring .

Preparation Methods

The synthesis of 3-(3-Chloro-4-fluoropyridin-2-YL)propan-1-amine involves several steps. One common method includes the treatment of commercially available 3,5-dichloro-2,4,6-trifluoropyridine or 3-chloro-2,4,5,6-tetrafluoropyridine with sodium methoxide, followed by reduction using 10% palladium on carbon (Pd/C) in the presence of ammonium formate at 50°C for 10 hours . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

3-(3-Chloro-4-fluoropyridin-2-YL)propan-1-amine undergoes various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro substituents can be replaced by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common reagents used in these reactions include sodium methoxide, palladium on carbon, and ammonium formate . Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-(3-Chloro-4-fluoropyridin-2-YL)propan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Fluoropyridines are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is explored for its potential use in drug development due to its unique chemical properties.

    Industry: It is used in the development of agrochemicals and other industrial applications.

Mechanism of Action

The mechanism of action of 3-(3-Chloro-4-fluoropyridin-2-YL)propan-1-amine involves its interaction with specific molecular targets and pathways. The presence of electron-withdrawing substituents in the aromatic ring affects its reactivity and interaction with biological molecules. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

3-(3-Chloro-4-fluoropyridin-2-YL)propan-1-amine can be compared with other similar compounds, such as:

These comparisons highlight the uniqueness of this compound in terms of its specific substituents and their effects on its chemical and biological properties.

Properties

Molecular Formula

C8H10ClFN2

Molecular Weight

188.63 g/mol

IUPAC Name

3-(3-chloro-4-fluoropyridin-2-yl)propan-1-amine

InChI

InChI=1S/C8H10ClFN2/c9-8-6(10)3-5-12-7(8)2-1-4-11/h3,5H,1-2,4,11H2

InChI Key

KCHHVRCSERFYRL-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C(=C1F)Cl)CCCN

Origin of Product

United States

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